5-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)-N-methyl-1H-1,2,4-triazole-3-carboxamide
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Overview
Description
5-(3,4-Dimethoxyphenyl)-1-(4-methoxyphenyl)-N-methyl-1H-1,2,4-triazole-3-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and is substituted with methoxyphenyl groups and a carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)-N-methyl-1H-1,2,4-triazole-3-carboxamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acid derivatives under acidic or basic conditions.
Substitution Reactions:
Amidation: The carboxamide group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative in the presence of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the triazole ring or the carboxamide group, potentially leading to the formation of amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, the compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. The presence of the triazole ring is particularly interesting due to its known bioactivity.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic effects. The triazole ring is a common motif in many pharmaceuticals, suggesting possible applications in drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.
Mechanism of Action
The mechanism of action of 5-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)-N-methyl-1H-1,2,4-triazole-3-carboxamide would depend on its specific application. Generally, the triazole ring can interact with various biological targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or coordination with metal ions. The methoxyphenyl groups may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: The parent compound of the triazole ring, known for its antifungal properties.
5-Phenyl-1H-1,2,4-triazole-3-carboxamide: A simpler analog without the methoxy groups.
5-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide: Lacks the N-methyl and 4-methoxyphenyl groups.
Uniqueness
The presence of both 3,4-dimethoxyphenyl and 4-methoxyphenyl groups, along with the N-methyl substitution, makes 5-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)-N-methyl-1H-1,2,4-triazole-3-carboxamide unique. These substitutions can significantly influence its chemical reactivity, biological activity, and physical properties compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C19H20N4O4 |
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Molecular Weight |
368.4 g/mol |
IUPAC Name |
5-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)-N-methyl-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C19H20N4O4/c1-20-19(24)17-21-18(12-5-10-15(26-3)16(11-12)27-4)23(22-17)13-6-8-14(25-2)9-7-13/h5-11H,1-4H3,(H,20,24) |
InChI Key |
YKQNGCBVEKBWFL-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=NN(C(=N1)C2=CC(=C(C=C2)OC)OC)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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